

Sutezolid clinical trial protocol design

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Compound Focus: Sutezolid

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Sutezolid Clinical Trial Data & Design

Table 1: Sutezolid Dosing, Efficacy, and Safety in Recent Clinical Trials

Trial Name (Phase)	Intervention Arms	Treatment Duration	Key Efficacy Findings	Key Safety Findings
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| **RAD-TB Wave 1 (Phase 2)** [1] | Arm 4A: BPa + **Sutezolid** 800 mg daily Arm 4B: BPa + **Sutezolid** 1600 mg daily | 8-week intensive phase | **Primary Endpoint:** Sputum culture Time to Positivity (TTP) slope over 6 weeks (vs. HRZE) | **Primary Endpoint:** Grade 3+ Adverse Events over 8 weeks (vs. HRZE) | | **SUDOCU (Phase 2b)** [2] | U600: **Sutezolid** 600 mg daily U1200: **Sutezolid** 1200 mg daily U600BD: **Sutezolid** 600 mg twice daily U800BD: **Sutezolid** 800 mg twice daily *All with Bdq, Dlm, Mfx* | 12 weeks | Exposure-response relationship; 16.7% increase in TTP slope (95% CI 0.7-35.0) at typical C_{max} for 1200 mg dose vs. no **sutezolid**. Maximum effect not reached in tested range. | No neuropathy reported. Some QT prolongation (>60 ms) observed, mostly not attributed to **sutezolid**. Two grade 4 AEs (neutropenia, hepatotoxicity in U600BD) deemed not **sutezolid**-related. |

Table 2: Backbone Regimens in Sutezolid Trials

Trial/Regimen	Backbone Drugs (Dosing)	Patient Population
RAD-TB Wave 1 [1]	Bedaquiline, Pretomanid	Drug-Susceptible Pulmonary TB (DS-TB)
SUDOCU [2]	Bedaquiline, Delamanid, Moxifloxacin	Drug-Sensitive, Smear-Positive Pulmonary TB

Experimental Protocol Methodology

Here is a detailed methodology for key experiments based on the reviewed trials, which you can adapt for your application notes.

Trial Design and Randomization

- **Design:** Prospective, open-label, randomized, phase 2b dose-finding study [2].
- **Randomization:** Use a web-based interface with a probabilistic minimization algorithm to ensure balanced allocation across trial arms. Stratify randomization by key prognostic factors such as **clinical site, sex, and HIV status** [2].
- **Arms:** Include a control arm without the investigational drug and multiple experimental arms with different doses and schedules of **sutezolid** (e.g., once-daily vs. twice-daily) [2].

Participant Eligibility Criteria

- **Inclusion:** Adults (e.g., 18–65 years) with newly diagnosed, smear-positive pulmonary tuberculosis. Consent to use effective contraception [2].
- **Exclusion:** Standard exclusions typically apply, such as pregnancy, extrapulmonary TB, significant comorbidities (e.g., liver impairment), known resistance to background regimen drugs, and concomitant use of medications with high risk of drug-drug interactions or QT prolongation.

Investigational Product Dosing

- **Sutezolid:** Administer orally with food. Test various doses (e.g., 600 mg once daily, 1200 mg once daily, 600 mg twice daily, 800 mg twice daily) [2].

- **Backbone Regimen:** Adhere to standard dosing.
 - **Bedaquiline:** 400 mg once daily for 2 weeks, then 200 mg thrice weekly [2].
 - **Pretomanid:** 200 mg daily (as part of BPa backbone) [1].
 - **Delamanid:** 100 mg twice daily [2].
 - **Moxifloxacin:** 400 mg once daily [2].

Efficacy Assessment: Time to Positivity (TTP)

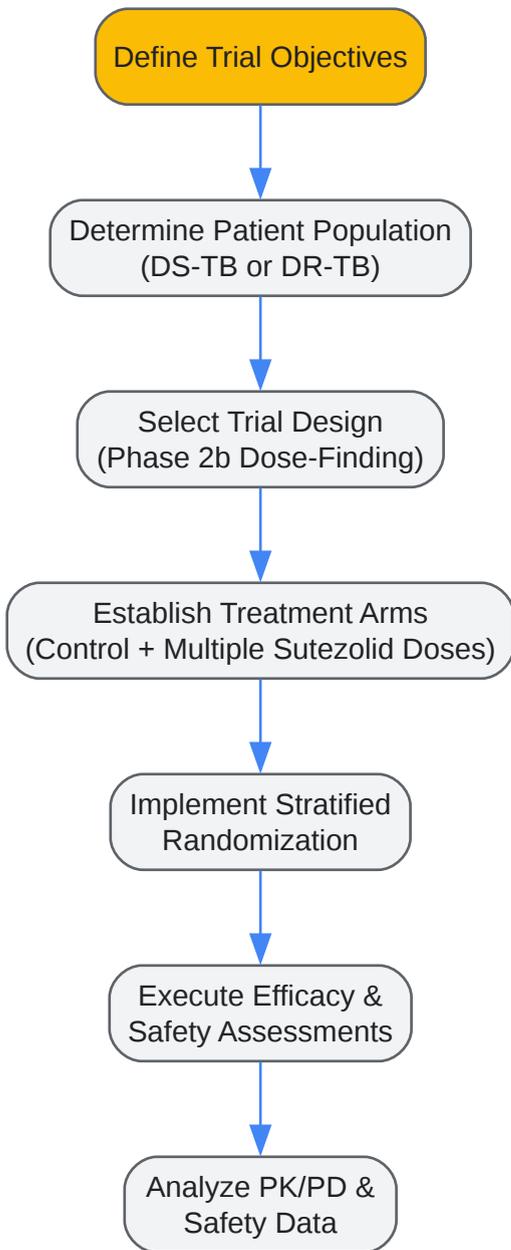
- **Sample Collection:** Collect spontaneous sputum samples weekly during the intensive phase of treatment (e.g., first 12 weeks) [2].
- **Processing & Inoculation:** Process samples using the N-acetyl-L-cysteine–sodium hydroxide (NALC-NaOH) method. Resuspend the sediment and inoculate into Mycobacterial Growth Indicator Tube (MGIT) system [2].
- **Data Collection & Analysis:** The MGIT system automatically and continuously records the time until detectable microbial growth (Time to Positivity). Analyze the **slope of TTP** over time (e.g., the first 6 weeks) as a primary efficacy endpoint, which reflects the rate of decline in bacterial load [1] [2].

Safety and Pharmacokinetic Assessments

- **Safety Monitoring:** Conduct weekly assessments including [2]:
 - **Clinical:** Physical and neurological examinations.
 - **Laboratory:** Safety blood tests (hematology, clinical chemistry).
 - **Specialized Tests:** Electrocardiography (ECG) to monitor QT interval, vision testing.
- **Pharmacokinetics (PK):** Perform intensive PK blood sampling at steady-state (e.g., on Day 14). Collect samples pre-dose and at multiple time points post-dose to characterize exposure. Develop a PK/Pharmacodynamic (PD) model to link **sutezolid** exposure (e.g., $C_{\sim\text{max}\sim}$, AUC) with efficacy (TTP slope) and safety markers [2].

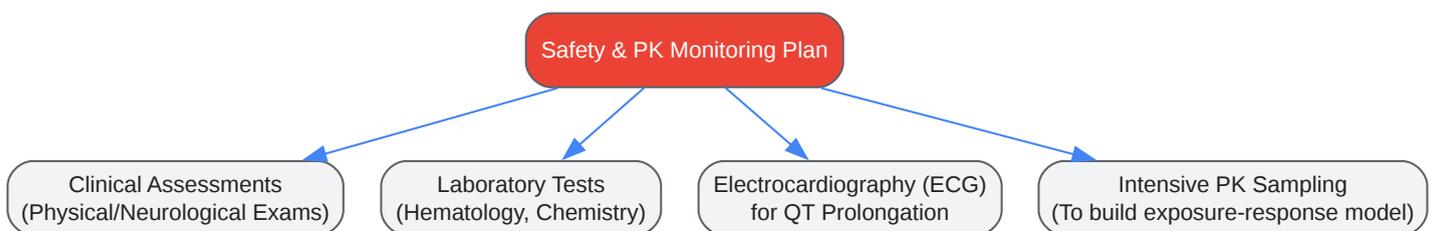
Protocol Design Workflows

The following diagrams outline the logical workflow for designing a **sutezolid** clinical trial and its key monitoring procedures.



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Figure 1: High-level workflow for designing a **sutezolid** dose-finding clinical trial.



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Figure 2: Key safety and pharmacokinetic monitoring components in the trial protocol.

Key Considerations for Protocol Design

- **Backbone Regimen Selection:** The choice of backbone (BP_a vs. Bdq-Dlm-Mfx) depends on the target population and the stage of development. BP_a is a promising pan-TB backbone, while the four-drug regimen provides a high barrier to resistance and potent activity for proof-of-concept studies [1] [2].
- **Dose Selection Rationale:** Preclinical data and early-phase clinical trials should inform dose selection. The SUDOCU trial indicated that a maximum efficacy signal was not reached within the investigated dose range, suggesting that higher doses than those tested may be worth exploring [2].
- **Mitigating Oxazolidinone Toxicity:** A key advantage of **sutezolid** is its potentially improved safety profile over linezolid. However, protocols must still include rigorous and frequent monitoring for known oxazolidinone class effects, such as neuropathy, myelosuppression, and lactic acidosis, even if the risk is lower [1] [3].

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References

1. ACTG A5409 (RAD-TB): Study protocol for a phase 2 ... [pmc.ncbi.nlm.nih.gov]
2. Sutezolid in combination with bedaquiline, delamanid, and ... [pubmed.ncbi.nlm.nih.gov]
3. New TB drugs show promise with fewer side effects than ... [news-medical.net]

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